
jc-1
Overview
Description
- High ΔΨm: JC-1 forms J-aggregates in the mitochondrial matrix, emitting red fluorescence (excitation/emission: 585/590 nm).
- Low ΔΨm: this compound remains in monomeric form, emitting green fluorescence (excitation/emission: 488/530 nm) .
This ratiometric measurement (red/green fluorescence ratio) provides a quantitative and sensitive indicator of mitochondrial health, making this compound a gold standard for detecting apoptosis, drug-induced cytotoxicity, and mitochondrial dysfunction . However, this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, which can reduce its intracellular accumulation in P-gp-overexpressing cells unless inhibitors like tariquidar are used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JC-1 involves the reaction of 5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazole with cyanine iodide. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired carbocyanine structure. The process requires careful purification steps, including recrystallization and chromatography, to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring consistent quality and yield. The final product undergoes rigorous quality control tests to meet industry standards for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
JC-1 primarily undergoes photophysical reactions due to its fluorescent properties. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. its fluorescence can be influenced by the surrounding environment, such as changes in pH or the presence of specific ions .
Common Reagents and Conditions
The primary reagents involved in the synthesis of this compound include tetrachlorobenzimidazole and cyanine iodide. The reaction conditions often involve organic solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to facilitate the formation of the carbocyanine structure .
Major Products Formed
The major product formed from the synthesis of this compound is the carbocyanine dye itself. This compound exhibits distinct fluorescence properties, with green fluorescence at lower concentrations and red fluorescence at higher concentrations or in the presence of high mitochondrial membrane potential .
Scientific Research Applications
Mitochondrial Membrane Potential Measurement
JC-1 is primarily known for its ability to measure mitochondrial membrane potential (ΔΨm). The dye exhibits different fluorescence characteristics depending on the membrane potential:
- Monomeric Form : At low membrane potentials, this compound exists as monomers that emit green fluorescence (around 527 nm).
- J-Aggregate Form : At higher potentials, it forms J-aggregates that emit red fluorescence (around 590 nm).
This dual-emission property allows for the quantification of changes in mitochondrial potential through fluorescence ratioing, making it an invaluable tool in apoptosis studies and mitochondrial health assessments .
Apoptosis Studies
This compound is extensively used in apoptosis research due to its ability to differentiate between healthy and apoptotic cells. In healthy cells, this compound accumulates in the mitochondria, leading to red fluorescence. In contrast, during apoptosis, the mitochondrial membrane potential decreases, causing this compound to remain in the cytoplasm and emit green fluorescence. This shift can be quantitatively analyzed using flow cytometry or fluorescence microscopy .
Drug Screening Applications
The ability of this compound to indicate mitochondrial health makes it a valuable asset in high-throughput drug screening. Researchers can evaluate the cytotoxic effects of various compounds on cells by monitoring changes in mitochondrial membrane potential. This application is critical in cancer research, where understanding drug-induced apoptosis is essential .
Isolation of Cells with Multidrug Resistance (MDR)
Recent studies have explored the use of this compound for isolating cells exhibiting multidrug resistance (MDR). By utilizing flow cytometry and assessing this compound fluorescence, researchers can effectively isolate MDR cells based on their unique mitochondrial characteristics. This method enhances the understanding of MDR mechanisms and aids in developing strategies to overcome resistance in cancer therapy .
Investigating Mitochondrial Dysfunction
This compound has been employed to study various diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders and metabolic syndromes. By measuring ΔΨm alterations, researchers can gain insights into disease mechanisms and potential therapeutic targets .
Case Study 1: Apoptosis Induction by Chemotherapeutic Agents
A study investigated the effects of a novel chemotherapeutic agent on cancer cells using this compound staining. The results indicated significant changes in mitochondrial membrane potential correlating with increased apoptosis rates, demonstrating the dye's effectiveness in evaluating drug efficacy .
Case Study 2: Isolation of MDR Cells
In another research project focusing on breast cancer, this compound was used to isolate MDR cells from a heterogeneous cell population. The findings revealed distinct fluorescence patterns that facilitated the successful identification and isolation of these resistant cells, providing valuable data for further studies on overcoming drug resistance .
Data Table: Summary of this compound Applications
Application | Description | Key Findings |
---|---|---|
Mitochondrial Membrane Potential | Measures ΔΨm through green/red fluorescence ratio | Effective for assessing cell health |
Apoptosis Studies | Differentiates healthy vs apoptotic cells | Indicates apoptosis via fluorescence shift |
Drug Screening | Evaluates cytotoxic effects of compounds | Useful in high-throughput assays |
Isolation of MDR Cells | Isolates cells with multidrug resistance using flow cytometry | Enhances understanding of drug resistance |
Investigating Mitochondrial Dysfunction | Studies diseases related to mitochondrial dysfunction | Provides insights into disease mechanisms |
Mechanism of Action
JC-1 exerts its effects by accumulating in the mitochondria based on the membrane potential. At high membrane potential, this compound forms aggregates that emit red fluorescence. At low membrane potential, it remains in monomeric form, emitting green fluorescence. This shift in fluorescence allows researchers to monitor changes in mitochondrial health and function .
Comparison with Similar Compounds
Overview of Mitochondrial Membrane Potential Probes
JC-1 is compared below with other commonly used dyes, including MitoTracker Red CMXRos, DIOC6, and TMRM. Key differences in mechanism, sensitivity, and applications are highlighted.
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Research Findings
Sensitivity and Specificity
- This compound vs. MitoTracker : In stored canine platelet concentrates, this compound detected early ΔΨm depolarization more sensitively than MitoTracker, making it superior for apoptosis assessment .
- This compound vs. DIOC6: In human monocyte subsets, this compound and DIOC6 both indicated lower ΔΨm in non-classical monocytes, but this compound provided a clearer distinction due to its ratiometric readout .
Technical Considerations
- P-gp Interference : this compound accumulation is reduced in P-gp-overexpressing cells (e.g., multidrug-resistant L1210 leukemia cells), necessitating co-treatment with inhibitors like tariquidar for accurate ΔΨm measurement .
- Excitation Flexibility : this compound can be excited at 405 nm for J-aggregate detection, offering compatibility with diverse imaging setups .
Biological Activity
JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic cationic dye widely used in cellular biology to assess mitochondrial membrane potential (ΔΨm). Its unique properties allow it to differentiate between healthy and unhealthy or apoptotic cells based on fluorescence characteristics. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and case studies demonstrating its utility.
This compound accumulates in the mitochondria of healthy cells and forms red fluorescent J-aggregates when the mitochondrial membrane potential is high. Conversely, in depolarized or apoptotic cells, this compound remains in its monomeric form, fluorescing green. This property allows researchers to use this compound as a ratiometric probe for assessing ΔΨm changes.
Key Properties:
- Fluorescence Emission :
- Healthy cells: Red fluorescence (J-aggregates)
- Apoptotic cells: Green fluorescence (monomers)
- Sensitivity : this compound is less sensitive to membrane potential changes than other dyes like rhodamine 123, providing more reliable data on mitochondrial health.
Table 1: Comparison of this compound with Other Mitochondrial Dyes
Property | This compound | Rhodamine 123 |
---|---|---|
Fluorescence Color | Red (healthy), Green (apoptotic) | Green (healthy) |
Sensitivity to ΔΨm | Linear response | Non-linear response |
Accumulation Mechanism | Aggregation in energized mitochondria | Concentration-dependent |
Application | Quantitative assessment | Qualitative assessment |
Applications in Research
This compound has been extensively applied in various studies to investigate mitochondrial function and the effects of different treatments on cell viability. Notable applications include:
- Mitochondrial Dysfunction Studies : Researchers use this compound to evaluate the impact of drugs or environmental stressors on mitochondrial health.
- Cancer Research : The dye has been employed to study multidrug resistance (MDR) in cancer cells. A study showed that this compound can identify cells with MDR transporter activity without affecting cell proliferation or mitochondrial membrane potential .
Case Study 1: Mitochondrial Membrane Potential and Apoptosis
A study conducted on L1210 leukemia cells demonstrated that treatment with valinomycin, a potassium ionophore, led to a significant decrease in red fluorescence from this compound due to mitochondrial depolarization. This indicated a direct correlation between ΔΨm collapse and apoptosis .
Case Study 2: Assessment of Drug Resistance
In a flow cytometry analysis using multiple cell lines, researchers found that this compound effectively distinguished between drug-sensitive and drug-resistant populations based on their mitochondrial health. The study highlighted that this compound's slow washout rate allowed for prolonged monitoring of mitochondrial dynamics post-treatment .
Q & A
Basic Research Questions
Q. How should experimental protocols using JC-1 be designed to ensure reproducibility in mitochondrial membrane potential assays?
- Methodological Answer :
- Define the cell type and treatment conditions (e.g., apoptosis inducers, metabolic inhibitors) to establish a controlled experimental framework .
- Optimize this compound concentrations using dose-response curves to balance fluorescence intensity and cytotoxicity. Include positive controls (e.g., CCCP, a mitochondrial uncoupler) to validate depolarization .
- Document all steps, including dye loading time, temperature, and imaging parameters (e.g., excitation/emission wavelengths for monomeric vs. aggregated this compound), to enable replication .
Q. What statistical approaches are critical for analyzing this compound fluorescence data?
- Methodological Answer :
- Normalize fluorescence ratios (red/green) to account for cell density and instrument variability .
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions, common in biological replicates .
- Report effect sizes and confidence intervals to contextualize significance beyond p-values .
Q. How can researchers validate this compound specificity in complex cellular models?
- Methodological Answer :
- Combine this compound with orthogonal assays (e.g., TMRE staining, ATP quantification) to confirm mitochondrial membrane potential changes .
- Test specificity using cells with impaired mitochondrial function (e.g., ρ⁰ cells lacking mitochondrial DNA) to isolate this compound’s response .
Advanced Research Questions
Q. How should contradictory this compound data be resolved when comparing results across cell lines or experimental conditions?
- Methodological Answer :
- Assess potential confounders:
- Cell-specific factors : Differences in mitochondrial density, membrane lipid composition, or efflux pumps (e.g., ABC transporters) affecting this compound retention .
- Technical variability : Inconsistent dye loading times or quenching artifacts in high-throughput setups .
- Perform systematic controls (e.g., parallel assays with TMRE or TMRM) to isolate this compound-specific effects .
- Use multivariate regression to model interactions between this compound fluorescence and confounding variables .
Q. What advanced imaging techniques enhance this compound’s utility in dynamic mitochondrial studies?
- Methodological Answer :
- Implement time-lapse microscopy with ratiometric analysis to track real-time changes in membrane potential during apoptosis .
- Combine this compound with super-resolution microscopy (e.g., SIM or STED) to resolve mitochondrial ultrastructure alterations .
- Validate findings using genetically encoded probes (e.g., mito-GFP) for cross-verification .
Q. How can this compound data be integrated with multi-omics datasets to study mitochondrial dysfunction in disease models?
- Methodological Answer :
- Correlate this compound fluorescence ratios with transcriptomic (e.g., RNA-seq of apoptosis-related genes) or metabolomic profiles (e.g., ATP/ADP ratios) .
- Apply machine learning frameworks to identify predictive biomarkers linking mitochondrial membrane potential to phenotypic outcomes .
- Use pathway enrichment analysis (e.g., KEGG, GO) to contextualize this compound findings within broader mitochondrial pathways .
Q. Data Presentation Guidelines
-
Tables :
Experimental Condition This compound Red/Green Ratio (Mean ± SD) p-value vs. Control Control (Untreated) 2.8 ± 0.3 — Staurosporine (1 µM) 0.9 ± 0.2 <0.001 CCCP (10 µM) 0.7 ± 0.1 <0.001 -
Figures :
Q. Key Methodological Considerations
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw fluorescence data and analysis scripts in public repositories .
- Ethical Compliance : Disclose any conflicts of interest (e.g., this compound supplier partnerships) and adhere to institutional biosafety protocols for dye handling .
Properties
IUPAC Name |
5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNIUVBDKICAX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl4IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3520-43-2 | |
Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JC 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3520-43-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.